

Furametpyr versus other pyrazole fungicides efficacy

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Compound Focus: Furametpyr

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Furametpyr Profile and Mechanism of Action

Furametpyr is a systemic fungicide with both curative and protectant properties. Its primary mode of action is the inhibition of **succinate dehydrogenase (SDH)** in the mitochondrial complex II, which disrupts cellular energy production in fungi [1] [2]. It is particularly effective against basidiomycete fungi, such as those causing sheath blight in rice [1] [3].

The table below summarizes its key characteristics:

Feature	Description
Chemical Class	Pyrazole-carboxamide fungicide [1]
FRAC Code	7 (Succinate Dehydrogenase Inhibitor, SDHI) [1]
Mode of Action	Inhibits mitochondrial succinate dehydrogenase, disrupting cellular respiration [1] [2]
Primary Use	Control of sheath blight in rice [1]
Application Rate	45-60 g active ingredient per hectare (granules) [3]

Feature	Description
Toxicity (Acute Oral LD50, Rat)	590 - 640 mg/kg (Moderate toxicity) [1]
Regulatory Status	Not approved in the EU; considered obsolete but may be available in some countries [1]

Comparison with Other Pyrazole Fungicides

The following table compares **furametpyr** with other pyrazole fungicides mentioned in the literature, based on their reported efficacy and properties.

Fungicide Name	Key Target Fungi / Reported Efficacy	Distinguishing Features / Notes
Furametpyr	Rice sheath blight (Basidiomycetes) [1]	A foundational SDHI; status considered obsolete in some regions [1].
Pyrazole 3b	<i>Aspergillus niger</i> (IZD: 32.0 mm), <i>A. flavus</i> (IZD: 30.0 mm) [4]	A novel derivative; showed 100% inhibition at 500-1000 µg/mL; biocompatible on human skin cells [4].
Pyrazole 1v	<i>Fusarium graminearum</i> (EC ₅₀ : 0.0530 µM) [5]	Highly potent; activity comparable to commercial standard pyraclostrobin; contains aryl OCF ₃ group [5].
Pyrazole 26	<i>Botrytis cinerea</i> , <i>Rhizoctonia solani</i> , <i>Valsa mali</i> (EC ₅₀ : 1.787 - 2.432 µg/mL) [6]	Novel derivative; contains p-trifluoromethyl-phenyl moiety; broad-spectrum activity [6].
Penthiopyrad	Powdery mildew, gray mold, rusts, <i>Botrytis</i> [7]	Marketed SDHI; active against strobilurin and DMI-resistant diseases [7].

Experimental Protocols from Key Studies

To assist in evaluating the supporting data, here are the methodologies used in the cited studies.

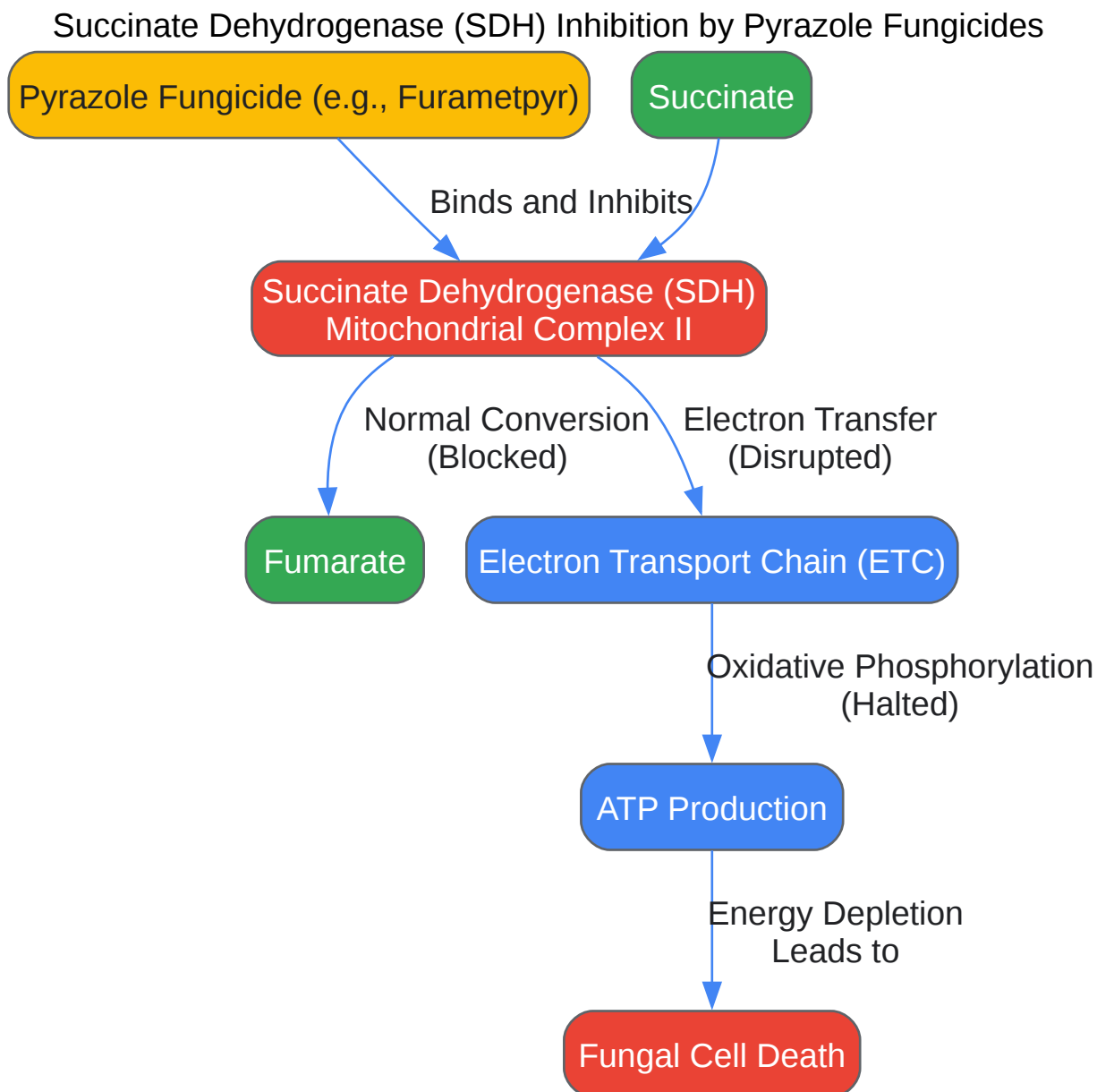
- **For Pyrazole 3b [4]**
 - **Antifungal Assay:** The agar well diffusion method was used to determine the **Inhibition Zone Diameter (IZD)** in millimeters (mm) against fungal pathogens like *Aspergillus niger*. The minimum inhibitory concentration (MIC) was also determined.
 - **Biocompatibility Assessment:** Cytotoxicity was tested on an **HFB4 normal human skin cell line** to ensure safety for potential pharmaceutical use.
 - **Molecular Docking:** Computational models simulated the compound's binding to fungal protein targets like FDC1 to predict interaction energy and stability.
- **For Pyrazole 1v [5]**
 - **Antifungal Assay:** The **mycelium growth rate method** was employed. Fungal mycelia were exposed to the compound, and the effective concentration for 50% growth inhibition (**EC₅₀**) was calculated in μM .
 - **Chemical Synthesis:** Compounds were synthesized via a green three-component oxidative cyclization reaction involving arylhydrazines, aldehydes, and methyl propiolate.
- **For Pyrazole 26 [6]**
 - **Antifungal Assay:** Also used the **mycelium growth rate method**. The percentage inhibition at 100 mg/L and the **EC₅₀** values in $\mu\text{g/mL}$ against various fungi were reported.

Key Insights and Efficacy Trends

- **Novel vs. Established Compounds:** While **furametpyr** is a known SDHI, recent research focuses on novel pyrazole structures (e.g., 3b, 1v, 26) that show promising, and sometimes superior, potency against a broad spectrum of fungi in laboratory settings [4] [5] [6].
- **Structural Efficacy Relationships:** Introducing specific functional groups enhances activity. The **trifluoromethyl ether (OCF₃)** group in compound **1v** is noted for improving lipophilicity and binding affinity [5]. Similarly, the **p-trifluoromethyl-phenyl** moiety in compound **26** was critical for its high activity [6].
- **Addressing Resistance:** The development of new pyrazole derivatives is largely driven by the need to overcome **fungicide resistance** in plant pathogenic fungi, a significant challenge for established fungicide classes [8].

Common SDHI Mechanism of Action

The following diagram illustrates the shared mitochondrial inhibition mechanism of SDHI fungicides like **furametpyr**.



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How to Conduct a Deeper Comparative Analysis

For a comprehensive and fair efficacy comparison, I suggest you:

- **Seek Direct Comparative Studies:** Look for research that tests **furametpyr** and novel pyrazole derivatives side-by-side under identical conditions.
- **Consult Regulatory Databases:** Check the European and US pesticide evaluation reports for detailed efficacy trial data on approved pyrazole fungicides.
- **Evaluate Beyond Efficacy:** Consider factors like **resistance risk, toxicity profile, and environmental fate** alongside pure inhibitory potency for a full assessment.

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